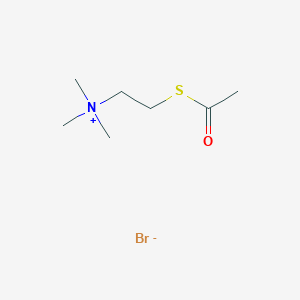

Acetylthiocholine bromide

Description

The exact mass of the compound Acetylthiocholine bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetylthiocholine bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylthiocholine bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAPREJURVMGMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947886 | |

| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25025-59-6 | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25025-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylthioethyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025025596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylthioethyltrimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Acetylthiocholine Bromide Mechanism & Assay Optimization

Executive Summary

Acetylthiocholine bromide (ATCh) serves as the preeminent surrogate substrate for the colorimetric determination of Acetylcholinesterase (AChE) activity. While structurally analogous to the endogenous neurotransmitter acetylcholine (ACh), the substitution of the ester oxygen with sulfur enables the "Ellman reaction"—a coupled enzymatic-chemical sequence that yields a quantifiable chromophore.[1] This guide details the molecular mechanism, kinetic behaviors, and a self-validating protocol for using ATCh in high-throughput screening and kinetic characterization.

Part 1: The Molecular Mechanism

The utility of ATCh relies on a two-phase reaction system: Enzymatic Hydrolysis followed by Chemical Derivatization . Unlike radiolabeled assays, this method allows for real-time kinetic monitoring (continuous spectrophotometry).

Phase I: Enzymatic Hydrolysis

AChE attacks the carbonyl carbon of ATCh via the serine residue in its catalytic triad (Ser-His-Glu).

-

Acylation: The enzyme forms a transient acyl-enzyme intermediate, releasing Thiocholine .

-

Deacylation: Water hydrolyzes the acetyl-enzyme complex, regenerating free AChE and releasing acetate.

-

Critical Distinction: In physiological ACh hydrolysis, the leaving group is choline (alcohol). In this assay, the leaving group is thiocholine (thiol), which is chemically reactive toward disulfides.[2]

-

Phase II: The Ellman Reaction (Chemical Coupling)

The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman’s Reagent).[1]

-

Nucleophilic Attack: The thiol anion of thiocholine attacks the disulfide bond of DTNB.

-

Chromophore Release: This cleaves DTNB, releasing 5-thio-2-nitrobenzoate (TNB).

-

Detection: TNB ionizes at alkaline pH to form a yellow anion with strong absorbance at 412 nm (Extinction coefficient

).[3]

Pathway Visualization

The following diagram illustrates the coupled reaction flow and the stoichiometry of the detection system.

Figure 1: The Coupled Ellman Reaction Pathway. ATCh hydrolysis yields Thiocholine, which cleaves DTNB to release the TNB chromophore.[1][4]

Part 2: Validated Experimental Protocol

Senior Scientist Note: The most common source of error in this assay is non-enzymatic hydrolysis (spontaneous breakdown of ATCh) and thio-disulfide exchange artifacts. The protocol below includes mandatory blanking steps to neutralize these variables.

Reagent Preparation

-

Buffer: 0.1 M Potassium Phosphate, pH 8.0 (Optimal for AChE activity) or pH 7.4 (Physiological).

-

Note: Spontaneous hydrolysis of ATCh increases significantly at pH > 8.0.

-

-

Substrate (ATCh): 75 mM stock in water.

-

Storage: Store solid at -20°C desiccated. Make solutions fresh daily .

-

-

Chromogen (DTNB): 10 mM in Buffer (pH 7.0-8.0). Contains bicarbonate to facilitate dissolution if needed.

Microplate Workflow (Self-Validating)

This workflow assumes a 96-well plate format.[5]

| Step | Component | Volume ( | Purpose |

| 1 | Buffer | 150 | Maintain pH and ionic strength. |

| 2 | DTNB | 20 | Excess chromogen for capture. |

| 3 | Enzyme / Sample | 10 | Source of AChE. (Replace with Buffer for Blank 1 ). |

| 4 | Incubation | -- | Incubate 10 min @ 25°C to deplete non-specific thiols in sample. |

| 5 | ATCh (Start) | 20 | Initiates reaction. (Replace with Buffer for Blank 2 ). |

| 6 | Measurement | -- | Read Absorbance (412 nm) every 30s for 10 min. |

Critical Controls:

-

Substrate Blank (No Enzyme): Measures spontaneous hydrolysis of ATCh. Must be subtracted from all test wells.

-

Sample Blank (No Substrate): Measures background absorbance of the tissue homogenate or drug compound (e.g., if the drug itself is yellow).

Data Processing

Calculate activity using the Beer-Lambert Law modified for kinetics:

- : Slope of the linear portion of the kinetic curve (corrected for blank).

-

: Extinction coefficient of TNB (

-

: Pathlength (0.6 cm for standard 200

Part 3: Kinetic Analysis & Interpretation

Michaelis-Menten Parameters

ATCh acts as a classic Michaelis-Menten substrate but exhibits substrate inhibition at high concentrations.

- (Michaelis Constant): Typically 0.1 – 0.3 mM for Electrophorus electricus AChE.

-

Substrate Inhibition: At

, ATCh binds to the peripheral anionic site (PAS) of AChE, sterically blocking product release and reducing-

Experimental Tip: Do not exceed 1-2 mM final concentration of ATCh unless specifically characterizing the inhibition phase.

-

Specificity: AChE vs. BuChE

ATCh is not specific to Acetylcholinesterase; it is also hydrolyzed efficiently by Butyrylcholinesterase (BuChE).

| Feature | Acetylthiocholine (ATCh) | Butyrylthiocholine (BuTCh) |

| AChE Activity | High ( | Negligible (<5%) |

| BuChE Activity | High (Hydrolyzes efficiently) | High (Specific Substrate) |

| Differentiation Strategy | Use specific inhibitor ISO-OMPA to block BuChE when using ATCh in mixed tissue samples. | Use BuTCh to measure BuChE activity exclusively. |

Part 4: Troubleshooting & Nuances

Spontaneous Hydrolysis

ATCh is an ester; it breaks down in water.

-

Symptom: High background slope in "No Enzyme" wells.

-

Cause: pH > 8.0, old stock solution, or temperature > 30°C.

-

Fix: Prepare ATCh fresh. Lower pH to 7.4 if sensitivity allows. Keep reagents on ice until use.

Chemical Interferences

-

Thiol-Reactive Compounds: If screening drug candidates that contain thiols (e.g., Captopril), they will react with DTNB immediately, causing a high initial absorbance offset (burst) but not necessarily affecting the rate (slope).

-

Oximes: Reactivators like 2-PAM can cause "oximolysis" of ATCh, generating thiocholine non-enzymatically. This creates a false positive for enzyme activity [5].

Storage and Stability

-

Hygroscopic Nature: ATCh bromide is highly hygroscopic.[6] Moisture ingress leads to hydrolysis and acidification of the solid stock.

-

Stability: Solid is stable for years at -20°C if desiccated. Aqueous solutions degrade within 24 hours.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.

-

Cayman Chemical. Acetylthiocholine (iodide) Product Information & Safety Data Sheet. Cayman Chemical Technical Support.

-

Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology.[7] Biomedical Papers, 155(3), 219–229.

-

Thermo Fisher Scientific. Acetylcholinesterase Assay Kit (Amplex Red) Protocol (Comparative reference for fluorescence vs colorimetric).

-

Sakurada, T., et al. (2007). Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes.[8] Toxicology, 240(3), 155-163.

Sources

- 1. Acetylthiocholine bromide | 25025-59-6 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Acetylthiocholine Bromide in Cholinesterase Research: A Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of the cholinergic system, acetylthiocholine bromide stands as an indispensable tool. Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to serve as a reliable surrogate substrate for cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide provides an in-depth exploration of the core applications of acetylthiocholine bromide, focusing on the widely adopted Ellman's assay for quantifying cholinesterase activity and its critical role in the screening of potential therapeutic inhibitors.

The Cornerstone of Cholinesterase Activity Measurement: The Ellman's Assay

The Ellman's assay, a simple yet robust colorimetric method, is the foundation of most in vitro cholinesterase activity studies.[1] The principle of this assay lies in the enzymatic hydrolysis of acetylthiocholine by a cholinesterase enzyme. This reaction yields two products: acetic acid and thiocholine.[1] The liberated thiocholine possesses a free sulfhydryl group, which is the key to the colorimetric detection. This sulfhydryl group readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[1][2] The intensity of this yellow color, which can be quantified by measuring its absorbance at 412 nm, is directly proportional to the amount of thiocholine produced and, consequently, to the activity of the cholinesterase enzyme.[3]

Caption: Workflow of the Ellman's Assay for Cholinesterase Activity.

Experimental Protocol: Quantifying Cholinesterase Activity

This protocol provides a step-by-step methodology for determining the activity of a cholinesterase enzyme using acetylthiocholine bromide in a 96-well plate format.

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[4]

-

DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. This solution should be protected from light and can be stored at 4°C.[4]

-

Acetylthiocholine Bromide (ATCB) Stock Solution (14-15 mM): Dissolve acetylthiocholine bromide in deionized water. It is recommended to prepare this solution fresh for each experiment.[4]

-

Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme (e.g., from electric eel or human erythrocytes for AChE, or equine serum for BChE) in the assay buffer. The final concentration in the assay will need to be optimized but a starting point of 0.1-0.25 U/mL is common.[4]

Assay Procedure:

-

Plate Setup: To each well of a 96-well plate, add the following in the specified order:

-

50 µL of Assay Buffer.

-

25 µL of the Enzyme Solution.

-

50 µL of the DTNB Stock Solution.

-

-

Blank Preparation: For blank wells, add 75 µL of Assay Buffer (in place of the enzyme solution) and 50 µL of the DTNB Stock Solution.

-

Initiate Reaction: To start the enzymatic reaction, add 25 µL of the ATCB Stock Solution to all wells. The total reaction volume will be 150 µL.[1]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for a duration of 10-15 minutes.[1]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank from the rate of the sample wells to correct for non-enzymatic hydrolysis of acetylthiocholine.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).[5]

-

| Parameter | Recommended Value/Range | Rationale |

| pH | 7.5 - 8.0 | Optimal pH for AChE activity.[3] |

| Temperature | Room Temperature or 37°C | Enzyme activity is temperature-dependent. Consistency is key. |

| Wavelength | 412 nm | Peak absorbance of the TNB product.[6][3] |

| Substrate Concentration | ~1 mM (final) | Should be around the Km value for the enzyme to ensure the reaction rate is sensitive to changes in enzyme activity. |

| DTNB Concentration | ~0.3 mM (final) | Sufficient for stoichiometric reaction with the produced thiocholine. |

Screening for Cholinesterase Inhibitors: A Critical Application in Drug Discovery

A primary application of the acetylthiocholine-based assay is in the high-throughput screening of potential cholinesterase inhibitors, particularly in the context of drug development for Alzheimer's disease.[7] In this neurodegenerative disorder, the inhibition of AChE can increase the levels of acetylcholine in the brain, offering symptomatic relief.[7] The assay principle remains the same, but with the introduction of a potential inhibitor. The degree of inhibition is determined by the reduction in the rate of the colorimetric reaction compared to an uninhibited control.

Caption: Principle of Cholinesterase Inhibitor Screening.

Experimental Protocol: Screening for Cholinesterase Inhibitors

This protocol outlines the procedure for screening potential cholinesterase inhibitors.

Reagent Preparation:

-

Follow the same reagent preparation as for the cholinesterase activity assay.

-

Inhibitor Solutions: Prepare a series of dilutions of the test compounds in the assay buffer.

Assay Procedure:

-

Plate Setup:

-

Control Wells (100% activity): 50 µL of Assay Buffer, 25 µL of Enzyme Solution, 50 µL of DTNB Stock Solution.

-

Inhibitor Wells: 50 µL of the respective Inhibitor Solution, 25 µL of Enzyme Solution, 50 µL of DTNB Stock Solution.

-

Blank Wells: 75 µL of Assay Buffer and 50 µL of DTNB Stock Solution.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 25 µL of the ATCB Stock Solution to all wells.

-

Kinetic Measurement: Measure the absorbance at 412 nm kinetically as described previously.

-

Data Analysis:

-

Calculate the rate of reaction for all wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100

-

Understanding the Nuances: Expertise and Troubleshooting

While the Ellman's assay is straightforward, a Senior Application Scientist recognizes the importance of understanding its subtleties for generating reliable and reproducible data.

-

Non-Enzymatic Hydrolysis: Acetylthiocholine can undergo spontaneous, non-enzymatic hydrolysis, especially at alkaline pH.[8] It is crucial to always include a blank control (without the enzyme) to measure this background rate and subtract it from the sample readings.

-

DTNB Inhibition: At high concentrations, DTNB itself can act as an inhibitor of AChE.[1] Therefore, it is essential to use an optimized concentration of DTNB that is sufficient for detection without significantly affecting the enzyme's activity.

-

Substrate Inhibition: High concentrations of acetylthiocholine can lead to substrate inhibition of AChE.[9] This occurs when a second substrate molecule binds to the peripheral anionic site of the enzyme, hindering the catalytic process. Performing substrate titration curves is recommended to determine the optimal substrate concentration.

-

AChE vs. BChE Specificity: While both enzymes hydrolyze acetylthiocholine, their kinetic parameters differ.[7][10] For studies requiring differentiation between AChE and BChE activity, selective inhibitors can be employed.

Comparative Enzyme Kinetics

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are critical parameters for characterizing enzyme-substrate interactions. The following table summarizes typical kinetic values for the hydrolysis of acetylthiocholine by AChE and BChE. It is important to note that these values can vary depending on the enzyme source and experimental conditions.

| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

| Acetylcholinesterase (AChE) | Electrophorus electricus | 0.1 - 0.2 | Variable |

| Human Erythrocytes | ~0.1 | Variable | |

| Butyrylcholinesterase (BChE) | Equine Serum | 0.3 - 0.5 | Variable |

| Human Serum | ~0.4 | Variable |

Conclusion

Acetylthiocholine bromide, in conjunction with the Ellman's assay, remains a cornerstone of cholinesterase research. Its utility in both fundamental enzyme characterization and high-throughput screening for inhibitors underscores its importance in academic and pharmaceutical research. A thorough understanding of the assay's principles, coupled with meticulous experimental execution and an awareness of its potential pitfalls, is paramount for generating high-quality, reliable data that can drive scientific discovery and the development of novel therapeutics.

References

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

- Komers, K., & Komersova, A. (2005). Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase.

- Cabello, G., Valenzuela, M., & Villanueva, J. (2014). Cholinesterase assay by an efficient fixed time endpoint method. Analytical Biochemistry, 465, 69-71.

-

BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

- Li, H., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16429-16436.

- Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology (Vol. 790, pp. 13-25). Humana Press.

- Komersová, A., Komers, K., & Čegan, A. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chemical Biology & Drug Design, 66(5), 387-388.

-

ResearchGate. (2017, June 26). How to optimize ellman's reagent protocol?. Retrieved from [Link]

- Maccioni, R. B., et al. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 27(3), 948.

- Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health and Toxicology, 3(3), 14.

- Masson, P., & Goličnik, M. (2006). Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. FEBS Journal, 273(15), 3495-3506.

-

ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. Retrieved from [Link]

-

ResearchGate. (2023, March 13). Why is my ellman's reagent not reacting?. Retrieved from [Link]

- N'Draman, E., et al. (2019). Non-Enzymatic Hydrolysis of Acetylthiocholine by Silver Nanoparticles.

-

ResearchGate. (n.d.). Determination of the kinetic parameters of AChE and BuChE under.... Retrieved from [Link]

- Szegletes, T., et al. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. FEBS Journal, 279(21), 4045-4058.

- Radic, Z., et al. (2000). Acetylthiocholine Binds to Asp74 at the Peripheral Site of Human Acetylcholinesterase as the First Step in the Catalytic Pathway. Biochemistry, 39(48), 14857-14866.

- Greig, N. H., et al. (2006). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. Journal of Medicinal Chemistry, 49(26), 7625-7631.

- de Almeida Neves, P. F., et al. (2017). Microcalorimetric Study of Acetylcholine and Acetylthiocholine Hydrolysis by Acetylcholinesterase. Advances in Enzyme Research, 5(1), 1-12.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. benchchem.com [benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. attogene.com [attogene.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Acetylthiocholine Bromide in Elucidating Cholinergic Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of neuroscience, understanding the dynamics of cholinergic neurotransmission is paramount for deciphering neural communication and developing therapeutic interventions for a host of neurological disorders. Acetylcholine (ACh), a primary neurotransmitter, governs a vast array of physiological processes, and its activity is meticulously regulated by the enzyme acetylcholinesterase (AChE).[1][2] To probe the activity of AChE and screen for its inhibitors, researchers rely on robust and sensitive assay methodologies. At the heart of the most widely adopted of these assays lies acetylthiocholine, a synthetic analog of acetylcholine. This technical guide provides a comprehensive exploration of the critical role of acetylthiocholine bromide in neurotransmission studies, delving into the mechanistic underpinnings of its use, detailed experimental protocols, and the critical interpretation of the data it generates.

The Cholinergic Synapse: A Symphony of Molecular Precision

Cholinergic neurotransmission is a fundamental process that orchestrates communication between neurons and at the neuromuscular junction.[1][2][3] The neurotransmitter acetylcholine is synthesized in the presynaptic neuron and, upon neuronal firing, is released into the synaptic cleft. There, it binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve impulse.[3] To ensure the fidelity and temporal precision of this signaling, the action of acetylcholine must be rapidly terminated. This crucial task is performed by acetylcholinesterase (AChE), an enzyme of remarkable efficiency that hydrolyzes acetylcholine into choline and acetate.[4][5]

The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of its receptors.[1][6] This principle is the basis for the therapeutic effects of drugs used to treat conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][6] Consequently, the in vitro screening and characterization of AChE inhibitors are fundamental activities in drug discovery and development.[6]

Acetylthiocholine: A Tailor-Made Tool for a Specific Task

Directly measuring the hydrolysis of the natural substrate, acetylcholine, in real-time can be experimentally challenging. This has led to the development of synthetic substrates that, when acted upon by AChE, produce a readily detectable signal. Acetylthiocholine is a widely used analog of acetylcholine, particularly in colorimetric assays like the Ellman's method.[7] Its structural similarity to acetylcholine allows it to be readily hydrolyzed by cholinesterases.[7] The key distinction lies in the substitution of a sulfur atom for an oxygen atom in the ester linkage, creating a thioester bond.[7][8] This subtle modification is central to its utility in enzymatic assays.

The hydrolysis of acetylthiocholine by AChE yields thiocholine and acetic acid.[6][9][10] The liberated thiocholine possesses a free sulfhydryl group that can react with a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[6][7][10][11] This reaction produces a yellow-colored product, the 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at a specific wavelength, typically 412 nm.[6][7][10] The rate of color formation is directly proportional to the activity of AChE.[7][10]

Kinetic studies comparing the hydrolysis of acetylthiocholine and acetylcholine by cholinesterases have revealed close similarities in their enzymatic parameters, validating the use of acetylthiocholine as a reliable surrogate in many experimental contexts.[7][12] The kinetics for the hydrolysis of both substrates by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been shown to follow the Michaelis-Menten model.[7][12]

The Ellman's Assay: A Cornerstone of Cholinesterase Research

The colorimetric method developed by Ellman and colleagues in 1961 remains the most common and widely adopted spectrophotometric assay for quantifying cholinesterase activity.[7][10][11] Its simplicity, sensitivity, and suitability for high-throughput screening have made it an indispensable tool.[6][7]

Mechanistic Principle of the Ellman's Assay

The assay is based on a two-step reaction sequence. First, acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine. The second step is the reaction of the product, thiocholine, with DTNB.

Figure 1: Mechanism of the Ellman's Assay.

Detailed Experimental Protocol

This protocol provides a generalized framework for performing the Ellman's assay in a 96-well microplate format, suitable for inhibitor screening.

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. This buffer is used for all dilutions unless otherwise specified.

-

DTNB Solution (1.5 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 1.5 mM.

-

Acetylthiocholine Iodide (ATChI) Solution (1.5 mM): Prepare a 1.5 mM solution of acetylthiocholine iodide in 0.1 M phosphate buffer (pH 8.0). Prepare this solution fresh daily.

-

Acetylcholinesterase (AChE) Solution: Reconstitute lyophilized AChE from Electrophorus electricus (electric eel) in 0.1 M phosphate buffer (pH 8.0) to a desired stock concentration. The final working concentration will need to be optimized to yield a linear reaction rate over the desired time course.

-

Test Compound (Inhibitor) Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with 0.1 M phosphate buffer (pH 8.0) to the desired final concentrations. Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid solvent-induced enzyme inhibition.

Assay Procedure:

-

Plate Setup: In a 96-well microplate, add the following to each well in the specified order:

-

25 µL of 0.1 M Phosphate Buffer, pH 8.0 (for blank and control wells) or 25 µL of Test Compound Solution (for inhibitor wells).

-

50 µL of DTNB Solution .

-

25 µL of AChE Solution .

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow any potential inhibitors to interact with the enzyme.

-

Initiate Reaction: Add 25 µL of ATChI Substrate Solution to all wells to start the enzymatic reaction. The total reaction volume will be 150 µL.

-

Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[6] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[6]

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Correct for any background reaction by subtracting the rate of the blank (no enzyme) from all other rates.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Where V_control is the rate of the reaction with no inhibitor and V_inhibitor is the rate of the reaction in the presence of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Critical Experimental Considerations and Causality

-

pH: AChE activity is highly dependent on pH, with an optimal pH typically around 8.0.[7] Maintaining a stable pH is crucial for reproducible results. The production of acetic acid during the reaction can lower the pH, so a buffer with sufficient capacity is essential.[7]

-

Temperature: Like most enzymatic reactions, the rate of acetylthiocholine hydrolysis is temperature-dependent.[7] Consistent temperature control is necessary for accurate and comparable results. An increase in temperature from 25°C to 35°C can significantly increase the reaction rate.[7]

-

Substrate Concentration: While a higher substrate concentration generally leads to a faster reaction rate, very high concentrations of acetylthiocholine can cause substrate inhibition of AChE.[11] The optimal substrate concentration should be determined empirically and is often around the Michaelis constant (Km) of the enzyme for the substrate.

-

DTNB Concentration: High concentrations of DTNB can act as an inhibitor of AChE.[7] Therefore, the concentration of DTNB must be carefully optimized to be sufficient for detecting the thiocholine product without causing significant enzyme inhibition.[7]

-

Choice of Acetylthiocholine Salt: Acetylthiocholine is commercially available as bromide or iodide salts. While the iodide salt is often cheaper, iodide ions can be electrochemically active and may interfere with certain detection methods, particularly in amperometric biosensors.[13] For spectrophotometric assays, both salts are generally suitable, though it is important to be consistent in the choice of salt throughout a study.

Beyond the Basics: Advanced Applications and Insights

The utility of acetylthiocholine extends beyond routine inhibitor screening. It is a valuable tool for fundamental studies of cholinesterase kinetics and mechanism.[7] Researchers have used it to determine key enzymatic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into enzyme efficiency and substrate affinity.[7]

Furthermore, comparative kinetic studies using acetylthiocholine and other thiocholine analogs with varying acyl chain lengths, such as propionylthiocholine and butyrylthiocholine, can help elucidate the substrate specificity of different cholinesterases.[7] For instance, "true" acetylcholinesterases typically show a preference for acetylthiocholine, while butyrylcholinesterase preferentially hydrolyzes butyrylthiocholine.[7]

Data Interpretation and Self-Validating Systems

A well-designed experiment using acetylthiocholine should incorporate self-validating controls to ensure the integrity of the data.

| Control | Purpose | Expected Outcome |

| No Enzyme Control | To measure the rate of non-enzymatic hydrolysis of acetylthiocholine. | Minimal to no increase in absorbance over time. |

| No Substrate Control | To ensure that the enzyme preparation or other assay components do not contribute to the signal. | No increase in absorbance. |

| Positive Control (Known Inhibitor) | To validate the assay's ability to detect inhibition. | A significant and dose-dependent decrease in the rate of reaction. |

| Solvent Control | To account for any effect of the solvent used to dissolve the test compounds on enzyme activity. | The reaction rate should be comparable to the control with no solvent. |

By including these controls, researchers can have confidence that the observed effects are due to the specific interaction of the test compounds with acetylcholinesterase.

Conclusion and Future Directions

Acetylthiocholine bromide has firmly established itself as an indispensable tool in the study of cholinergic neurotransmission. Its role as a reliable and convenient substrate for acetylcholinesterase has facilitated decades of research, from fundamental enzymology to high-throughput drug screening. The simplicity and robustness of the Ellman's assay, which relies on acetylthiocholine, have made it a cornerstone methodology in academic and industrial laboratories alike.

As our understanding of the complexities of the nervous system deepens, the need for precise and quantitative methods to study neurotransmitter dynamics will only grow. Future advancements may see the development of novel substrates with improved sensitivity or specificity, or the integration of acetylthiocholine-based assays with more sophisticated detection technologies. Nevertheless, the foundational principles and the practical utility of acetylthiocholine will undoubtedly continue to play a pivotal role in advancing our knowledge of cholinergic signaling and in the quest for new therapies for neurological and psychiatric disorders.

Figure 2: A generalized experimental workflow for an AChE inhibition assay.

References

-

Study.com. Acetylcholinesterase: Reaction & Mechanism of Action. [Link]

-

Kamil K, et al. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Int J Mol Sci. 2011;12(4):2457-2466. [Link]

-

ResearchGate. Hydrolysis of acetylthiocholine by AChE (A), thiocholine oxidation (B). [Link]

-

University of Texas Health Science Center at Houston. Acetylcholine Neurotransmission. Neuroscience Online. [Link]

-

MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

-

Komersová A, et al. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Chem Biol Interact. 2005;157-158:387-388. [Link]

-

Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]

-

MDPI. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. [Link]

-

ResearchGate. Acetylcholinesterase (AChE) hydrolyzes the acetylthiocholine and forms... | Download Scientific Diagram. [Link]

-

ACS Publications. Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. [Link]

-

ResearchGate. (PDF) Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine. [Link]

-

National Center for Biotechnology Information. Acetylcholine. Neuroscience. [Link]

-

Carl ROTH. Safety Data Sheet: Acetylthiocholine iodide. [Link]

-

Biology LibreTexts. 1.13: Determining the Efficiency of the Enzyme Acetylcholine Esterase Using Steady-State Kinetic Experiment. [Link]

-

Picciotto MR, et al. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron. 2012;76(1):116-129. [Link]

-

Duke University. Content Background: Hydrolysis of Acetylcholine – PEP. [Link]

-

Chembase.cn. Acetylthiocholine bromide 25025-59-6 wiki. [Link]

-

Szegletes T, et al. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. Biochemistry. 2012;51(42):8419-8431. [Link]

-

Amerigo Scientific. Acetylthiocholine bromide. [Link]

-

ResearchGate. Cholinergic Neurotransmission in the Autonomic and Somatic Motor Nervous System. [Link]

Sources

- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 2. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase: Reaction & Mechanism of Action | Study.com [study.com]

- 5. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acetylthiocholine bromide | 25025-59-6 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents | MDPI [mdpi.com]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Significance of Acetylthiocholine Bromide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Substrate

Acetylthiocholine bromide is a cornerstone reagent in the field of neurobiology and drug discovery, primarily recognized as the chromogenic substrate in the Ellman's assay for quantifying cholinesterase activity.[1] Its utility, however, is deeply rooted in its specific molecular structure—a close analog of the endogenous neurotransmitter acetylcholine. The substitution of a sulfur atom for the esteric oxygen is a subtle yet critical modification that enables robust spectrophotometric analysis while maintaining a high affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

This guide provides an in-depth exploration of acetylthiocholine bromide, moving beyond its routine application to detail its chemical synthesis, purification, and the known details of its three-dimensional structure. Understanding the molecule from its synthesis to its solid-state conformation provides researchers with a deeper appreciation for its function and informs the development of novel cholinesterase inhibitors and diagnostic tools.

Section 1: Chemical Synthesis and Purification

The synthesis of acetylthiocholine bromide is a multi-step process that requires careful control of reaction conditions to ensure high purity, a critical factor for its use in sensitive enzymatic assays. The most common and effective route involves a nucleophilic substitution reaction between potassium thioacetate and a pre-synthesized choline derivative.

Overall Synthesis Workflow

The synthesis can be logically divided into three main stages: preparation of the thioacylating agent, synthesis of the choline precursor, and the final coupling reaction followed by purification.

Caption: Overall workflow for the synthesis of Acetylthiocholine Bromide.

Step-by-Step Experimental Protocols

Rationale: Potassium thioacetate serves as the nucleophilic source of the thioacetate group. It is typically prepared by the neutralization of thioacetic acid with a potassium base. Using potassium hydroxide in ethanol is an effective method that yields the salt which can be precipitated and isolated.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thioacetic Acid: Cool the solution in an ice bath. Slowly add thioacetic acid (1.0 eq) dropwise to the stirred solution. The addition is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Precipitation and Isolation: Upon addition, potassium thioacetate will precipitate as a solid. Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Washing and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold absolute ethanol, followed by diethyl ether to facilitate drying.

-

Final Product: Dry the resulting white to pale yellow powder under vacuum. The product should be stored under anhydrous conditions as it is hygroscopic.

Rationale: This precursor is the electrophilic component, providing the choline backbone. It is a commercially available reagent but can be synthesized if necessary. The synthesis involves the quaternization of an amine, a fundamental reaction in organic chemistry.

-

Commercial Sourcing: For most applications, purchasing high-purity (2-bromoethyl)trimethylammonium bromide (CAS 2758-06-7) is the most efficient approach.[1]

-

Synthetic Route (if required): The synthesis typically involves the reaction of 2-bromoethylamine hydrobromide with methyl bromide under basic conditions. However, due to the hazardous nature of methyl bromide, this is often performed in specialized chemical manufacturing settings.

Rationale: This final step is a classic SN2 nucleophilic substitution reaction. The thiolate anion from potassium thioacetate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the thioester bond.[1]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend potassium thioacetate (1.1 eq) in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Precursor: Add (2-bromoethyl)trimethylammonium bromide (1.0 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature is around 80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the potassium bromide byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Rationale: Purification is essential to remove any unreacted starting materials and byproducts. Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; a solvent system in which the compound is soluble when hot but insoluble when cold is ideal. For quaternary ammonium salts like acetylthiocholine bromide, a mixture of a polar solvent like isopropanol or ethanol with a less polar co-solvent like diethyl ether or acetone is often effective.

-

Solvent Selection: Dissolve the crude acetylthiocholine bromide in a minimal amount of hot isopropanol.

-

Crystallization: Slowly add a less polar solvent, such as anhydrous diethyl ether, until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Section 2: The Crystal Structure of Acetylthiocholine Bromide

The three-dimensional conformation of acetylthiocholine is of significant interest to drug development professionals as it dictates how the molecule fits into the active site of cholinesterases. The crystal structure provides the most definitive picture of this conformation in the solid state.

Elucidation of the Structure

The crystal structure of acetylthiocholine bromide was first elucidated by X-ray diffraction, as reported in a seminal study on acetylcholine analogs.[2] This work revealed that the conformation of acetylthiocholine in its crystalline form is notably different from that of acetylcholine itself.[2] This finding has important implications for understanding the subtle differences in binding and catalysis between the natural substrate and its thio-analog.

Crystallographic Data

General Workflow for Single-Crystal X-ray Diffraction

For researchers seeking to determine the crystal structure of this or similar molecules, a standardized and rigorous workflow is followed. This process ensures the generation of high-quality, reproducible data.

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Causality in Experimental Choices:

-

Crystal Quality is Paramount: The selection of a single, well-ordered crystal free from defects is the most critical step. A poor-quality crystal will not diffract X-rays to a high resolution, making structure solution impossible.

-

Cryo-Cooling: Data is often collected at low temperatures (e.g., 100 K) by flash-cooling the crystal in a stream of liquid nitrogen. The primary reason for this is to minimize radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer exposure times and higher quality data.

-

Choice of X-ray Source: The choice between a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source depends on the size of the unit cell. For small molecules, Mo is common. Cu radiation can provide better resolution for smaller crystals but may cause higher absorption.

-

Structure Solution and Refinement: Direct methods are powerful computational algorithms used to solve the phase problem for small molecules. The resulting electron density map is used to build an initial model of the molecule. This model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and thermal parameters are adjusted to minimize the difference. The final R-factor is a measure of the agreement between the model and the data.

Section 3: Physicochemical and Analytical Data

Accurate characterization of acetylthiocholine bromide is crucial for its use as a research tool and standard.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 25025-59-6 | [1][5] |

| Molecular Formula | C₇H₁₆BrNOS | [1][5] |

| Molecular Weight | 242.18 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| IUPAC Name | 2-(acetylsulfamoyl)ethyl(trimethyl)azanium;bromide | [1] |

| Canonical SMILES | CC(=O)SCC(C)C.[Br-] | [1] |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized product. The spectra will show characteristic peaks for the acetyl methyl group, the choline methyl groups, and the methylene groups of the ethyl bridge.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the cation (C₇H₁₆NOS⁺), providing definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, most notably the strong carbonyl (C=O) stretch of the thioester group, typically found around 1690 cm⁻¹.

Conclusion: An Indispensable Tool in Cholinergic Research

Acetylthiocholine bromide represents more than just a reagent; it is a thoughtfully designed molecular tool that has enabled decades of research into cholinesterase function and inhibition. While the specific crystallographic data remains elusive in public databases, the principles of its synthesis, purification, and the significance of its molecular conformation provide a solid foundation for its continued use in drug discovery and development. This guide has aimed to provide the necessary technical detail and theoretical rationale to empower researchers to not only use acetylthiocholine bromide effectively but also to understand its chemical and structural underpinnings.

References

-

Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. MDPI. Available at: [Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]

-

ACETYLCHOLINE AND ITS THIOLESTER AND SELENOLESTER ANALOGS: CONFORMATION, ELECTRON DISTRIBUTION, AND BIOLOGICAL ACTIVITY. National Center for Biotechnology Information. Available at: [Link]

-

n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. Available at: [Link]

-

Chemical structure searching - Access Structures. CCDC. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

-

4PQE: Crystal Structure of Human Acetylcholinesterase. RCSB PDB. Available at: [Link]

-

How does the formula search work in WebCSD?. CCDC. Available at: [Link]

-

Acetylthiocholine bromide. Amerigo Scientific. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ACETYLCHOLINE AND ITS THIOLESTER AND SELENOLESTER ANALOGS: CONFORMATION, ELECTRON DISTRIBUTION, AND BIOLOGICAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Acetylthiocholine bromide - Amerigo Scientific [amerigoscientific.com]

Acetylthiocholine Bromide (ATCB): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of acetylthiocholine bromide, a critical reagent in neuroscience and enzyme kinetics. As a synthetic analog of the neurotransmitter acetylcholine, its primary utility lies in the sensitive and specific quantification of cholinesterase activity. We will delve into its core physicochemical properties, reaction mechanisms, and the practical application of these characteristics in robust experimental design, with a focus on the widely adopted Ellman's assay.

Core Physicochemical Properties

Acetylthiocholine bromide is a quaternary ammonium salt. Its structure incorporates a thioester linkage, which is the key to its function as a chromogenic substrate for cholinesterase enzymes. Unlike its natural counterpart, acetylcholine, the hydrolysis of acetylthiocholine yields thiocholine, a thiol-containing molecule that can be detected colorimetrically.

A summary of its key physical and chemical properties is presented below:

| Property | Value | Source |

| IUPAC Name | 2-(Acetylthio)-N,N,N-trimethylethan-1-aminium bromide | |

| Synonyms | ATCB, S-Acetylthiocholine bromide | |

| Molecular Formula | C₇H₁₆BrNOS | |

| Molecular Weight | 242.17 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 203-208 °C (decomposes) | |

| Solubility | Soluble in water (≥ 24 mg/mL) and ethanol. |

Solubility and Solution Preparation

Acetylthiocholine bromide's high solubility in water is a crucial feature for its use in aqueous biochemical assays. For experimental use, it is typically dissolved in water or a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0) to create a stock solution.

-

Expert Insight: While highly soluble, it is recommended to prepare fresh solutions of acetylthiocholine bromide for each experiment. The thioester bond is susceptible to slow, spontaneous hydrolysis in aqueous solutions, which can lead to an increase in background signal and a decrease in the assay's dynamic range. This hydrolytic instability is exacerbated by alkaline pH and elevated temperatures.

Stability and Storage

Proper storage is critical to maintain the integrity of acetylthiocholine bromide and ensure reproducible experimental results.

-

Solid Form: As a solid, it is relatively stable when stored in a tightly sealed container, protected from light and moisture, at -20°C.

-

In Solution: Stock solutions should be prepared fresh. If short-term storage is necessary, it is advisable to aliquot the solution and store it at -20°C or below for no more than a few days. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Chemical Reactivity and the Ellman's Assay

The primary application of acetylthiocholine bromide is as a substrate in the Ellman's assay, a method used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The assay is based on a two-step reaction mechanism.

Enzymatic Hydrolysis

In the first step, a cholinesterase enzyme catalyzes the hydrolysis of the thioester bond in acetylthiocholine. This reaction releases acetate and thiocholine.

Caption: Enzymatic hydrolysis of acetylthiocholine by AChE.

Chromogenic Reaction with DTNB

The second step involves the reaction of the liberated thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. The thiol group (-SH) on thiocholine reduces the disulfide bond in DTNB, producing 2-nitro-5-thiobenzoate (TNB²⁻) and a mixed disulfide. TNB²⁻ is a yellow-colored anion with a strong absorbance at 412 nm.

The rate of TNB²⁻ formation, measured spectrophotometrically, is directly proportional to the rate of thiocholine production, which in turn is proportional to the cholinesterase activity in the sample.

Caption: Reaction of thiocholine with DTNB to produce the yellow TNB anion.

Experimental Protocol: Quantifying AChE Activity

This section provides a detailed, step-by-step methodology for a typical AChE activity assay using acetylthiocholine bromide in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer.

-

Trustworthiness Note: DTNB is light-sensitive. Store this solution in a foil-wrapped tube at 4°C for up to one week.

-

-

Acetylthiocholine Bromide Substrate Solution (10 mM): Dissolve 2.42 mg of acetylthiocholine bromide in 1 mL of deionized water.

-

Expertise Note: Prepare this solution immediately before use to minimize spontaneous hydrolysis. Do not use buffer to dissolve the substrate, as this can accelerate its degradation.

-

-

Enzyme Solution: Prepare a solution of purified AChE or a biological sample (e.g., brain homogenate) in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

Inhibitor Solution (Optional): If screening for inhibitors, dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

Assay Workflow

The following workflow is designed for a final reaction volume of 200 µL per well in a clear, flat-bottom 96-well plate.

Caption: Standard workflow for an AChE activity assay using ATCB.

Self-Validating Controls

To ensure the integrity of the results, the following controls are essential:

-

Blank (No Enzyme): A well containing all reagents except the enzyme. This accounts for the non-enzymatic hydrolysis of acetylthiocholine bromide. The rate of absorbance increase in this well should be subtracted from all other readings.

-

Positive Control: A well containing a known concentration of active AChE. This validates that the assay components are working correctly.

-

Inhibitor Control (if applicable): A well containing the enzyme and a known, potent AChE inhibitor (e.g., physostigmine) to confirm that the observed activity is indeed from AChE.

Data Analysis

-

Plot absorbance (412 nm) versus time (minutes) for each well.

-

Identify the linear portion of the curve for each sample.

-

Calculate the slope of this linear portion (ΔAbs/min). This is the reaction rate.

-

Subtract the rate of the blank control from the rate of each sample to obtain the enzyme-specific rate.

-

Convert the rate from ΔAbs/min to µmol/min/mg of protein using the Beer-Lambert law (A = εcl), where:

-

A is the change in absorbance per minute.

-

ε is the molar extinction coefficient for TNB²⁻ at 412 nm, which is 13,600 M⁻¹cm⁻¹ or 14,150 M⁻¹cm⁻¹ depending on the reference.

-

c is the change in concentration of TNB²⁻.

-

l is the path length of the light through the sample in cm (for a 96-well plate, this must be determined or calculated based on the volume).

-

Handling and Safety

Acetylthiocholine bromide is a cholinesterase inhibitor and should be handled with care.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid powder and its solutions.

-

Inhalation/Contact: Avoid inhaling the powder or allowing the compound to come into contact with skin or eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

By understanding the fundamental properties of acetylthiocholine bromide and implementing rigorous, well-controlled experimental designs, researchers can reliably quantify cholinesterase activity, providing critical insights into neurobiology, toxicology, and drug development.

References

- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

-

Bio-Rad Laboratories. (n.d.). Ellman's Reagent. Retrieved from [Link]

An In-Depth Technical Guide on Acetylthiocholine Bromide as a Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylthiocholine bromide, a structural analog of the endogenous neurotransmitter acetylcholine, is a critical tool in neuroscience and pharmacology. While extensively recognized as a substrate for cholinesterases in enzymatic assays, its role as a direct agonist of nicotinic acetylcholine receptors (nAChRs) is of significant interest in drug discovery and physiological research. This guide provides a comprehensive technical overview of acetylthiocholine bromide, detailing its chemical properties, mechanism of action at nAChRs, and practical guidance for its application in research settings. We will explore its synthesis, stability, and use in experimental protocols, including in vitro functional assays. Furthermore, this document will address the critical considerations for data interpretation, particularly the confounding factor of its rapid hydrolysis by cholinesterases.

Introduction to Acetylthiocholine Bromide

Acetylthiocholine is a synthetic choline ester that shares the core pharmacophore of acetylcholine, enabling it to interact with cholinergic receptors.[1] The bromide salt form is commonly used in research due to its stability and solubility in aqueous solutions.

Chemical Properties and Synthesis

-

Chemical Structure: Acetylthiocholine consists of a quaternary ammonium group linked via an ethylene bridge to a thioester. The bromide anion serves as the counter-ion.

-

Molecular Formula: C₇H₁₆BrNOS

-

Molecular Weight: 242.17 g/mol

-

Solubility: Freely soluble in water and lower alcohols.

-

Stability: Acetylthiocholine bromide is a hygroscopic solid.[2] Aqueous solutions should be prepared fresh daily to minimize hydrolysis.[3][4] The non-enzymatic hydrolysis of acetylthiocholine increases at higher pH.[5]

-

Synthesis: The synthesis of acetylthiocholine bromide is not detailed in the provided search results. However, general synthetic routes for similar choline esters often involve the reaction of a corresponding thiocholine precursor with an acetylating agent.

Acetylthiocholine Bromide as a Nicotinic Acetylcholine Receptor Agonist

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[6][7] They are pentameric structures composed of various subunits (α1–10, β1–4, γ, δ, ε), with the subunit composition determining the pharmacological and physiological properties of the receptor subtype.[7][8]

Mechanism of Action

Like acetylcholine, acetylthiocholine binds to the orthosteric site of nAChRs, located at the interface between subunits.[9][10] This binding event triggers a conformational change in the receptor, leading to the opening of the transmembrane ion channel. The influx of cations, primarily Na⁺ and Ca²⁺, results in depolarization of the cell membrane and subsequent cellular responses.[11]

Receptor Subtype Selectivity

The vast diversity of nAChR subtypes presents a challenge in elucidating the specific function of each.[12] While the provided search results do not contain specific binding affinity (Ki) or efficacy (EC50) values for acetylthiocholine bromide at various nAChR subtypes, it is crucial for researchers to determine these parameters for the specific subtypes under investigation in their experimental systems. The selectivity of acetylthiocholine for different nAChR subtypes is an area that requires further investigation.

Experimental Applications in nAChR Research

The primary application of acetylthiocholine bromide in nAChR research is as an agonist in functional assays to study receptor activation, desensitization, and modulation by other compounds.

In Vitro Functional Assays

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This is a common electrophysiological technique for studying the properties of ion channels expressed in a heterologous system. Oocytes are injected with cRNA encoding the desired nAChR subunits and the resulting ion currents in response to agonist application are measured.

-

Patch-Clamp Electrophysiology: This technique can be applied to cultured cells expressing nAChRs to study single-channel or whole-cell currents. It provides detailed information about receptor kinetics and conductance.

-

Fluorescent Imaging Plate Reader (FLIPR) Assays: These are high-throughput cell-based assays that use fluorescent dyes sensitive to changes in intracellular calcium concentration or membrane potential.[13] They are well-suited for screening large compound libraries for nAChR modulators.[14]

Challenges and Considerations: The Dual Role as a Cholinesterase Substrate

A significant challenge in using acetylthiocholine as a nAChR agonist is its rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][15][16]

-

Hydrolysis Products: AChE hydrolyzes acetylthiocholine into thiocholine and acetic acid.[3]

-

Impact on Agonist Concentration: The enzymatic breakdown of acetylthiocholine leads to a rapid decrease in its effective concentration at the receptor, which can complicate the interpretation of experimental results.

-

Experimental Mitigation: To address this, researchers must incorporate a cholinesterase inhibitor, such as neostigmine or physostigmine, in their experimental buffer when studying the direct effects of acetylthiocholine on nAChRs. It is imperative to ensure that the chosen inhibitor does not have direct effects on the nAChR subtype being studied.

Detailed Experimental Protocol: A Representative FLIPR-Based Functional Assay

This protocol outlines a general workflow for assessing the agonist activity of acetylthiocholine bromide on a specific nAChR subtype expressed in a mammalian cell line using a calcium-sensitive fluorescent dye.

Materials and Reagents

-

Mammalian cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells)

-

Cell culture medium and supplements

-

Acetylthiocholine bromide

-

Cholinesterase inhibitor (e.g., neostigmine)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

96- or 384-well black-walled, clear-bottom microplates

Step-by-Step Methodology

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

-

Preparation of Reagent Solutions:

-

Prepare a stock solution of acetylthiocholine bromide in the assay buffer. It is recommended to prepare this solution fresh for each experiment.[3][4]

-

Prepare a stock solution of the cholinesterase inhibitor in the assay buffer.

-

Prepare a working solution of the calcium-sensitive dye according to the manufacturer's instructions.

-

-

Dye Loading:

-

Remove the cell culture medium from the wells.

-

Add the dye-loading solution to each well and incubate under appropriate conditions (e.g., 37°C for 1 hour) to allow for dye uptake.

-

-

Assay Procedure:

-

Wash the cells with the assay buffer to remove excess dye.

-

Add the assay buffer containing the cholinesterase inhibitor to each well.

-

Place the plate in the FLIPR instrument and monitor the baseline fluorescence.

-

Add varying concentrations of acetylthiocholine bromide to the wells and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the influx of calcium upon nAChR activation.

-

Plot the peak fluorescence response against the logarithm of the acetylthiocholine bromide concentration to generate a dose-response curve.

-

From this curve, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Eₘₐₓ).

-

Data Presentation

Table 1: Hypothetical Pharmacological Profile of Acetylthiocholine Bromide at Different nAChR Subtypes

| nAChR Subtype | Agonist EC₅₀ (µM) | Maximum Response (% of Acetylcholine) |

| α7 | 50 | 85 |

| α4β2 | 150 | 70 |

| α3β4 | 250 | 60 |

Note: This table is for illustrative purposes only. The actual values must be determined experimentally.

Visualizations

Diagram 1: Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Agonist binding to the nAChR induces a conformational change, leading to ion influx and cellular response.

Diagram 2: Experimental Workflow for a FLIPR-Based Assay

Caption: A streamlined workflow for assessing nAChR activation using a FLIPR-based assay.

Conclusion

Acetylthiocholine bromide is a valuable pharmacological tool for investigating the function of nicotinic acetylcholine receptors. Its structural similarity to acetylcholine allows it to act as a direct agonist, providing a means to probe receptor activation and modulation. However, its concomitant role as a substrate for cholinesterases necessitates careful experimental design, including the use of appropriate inhibitors, to ensure accurate data interpretation. By following the principles and protocols outlined in this guide, researchers can effectively utilize acetylthiocholine bromide to advance our understanding of nAChR biology and its role in health and disease.

References

-

Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC - PubMed Central. (2023-02-10). [Link]

-

Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC - PubMed Central. [Link]

-

The Nicotinic Acetylcholine Receptor Partial Agonist Varenicline and the Treatment of Drug Dependence: A Review - PubMed. [Link]

-

NIH. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness. [Link]

-

An endogenous cholinergic system controls electrical conduction in the heart - PMC. (2024-10-22). [Link]

-

MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

-

NCBI Bookshelf. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018-04-04). [Link]

-

Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC - NIH. (2012-10-06). [Link]

-

Wikipedia. Nicotinic agonist. [Link]

-

Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC - NIH. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. (2011-04-18). [Link]

-

Highlights of the Acetylcholine Neurotransmitter System. [Link]

-

Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2' - PubMed Central. [Link]

-

Acetylcholine Acts through Nicotinic Receptors to Enhance the Firing Rate of a Subset of Hypocretin Neurons in the Mouse Hypothalamus through Distinct Presynaptic and Postsynaptic Mechanisms - PMC - PubMed Central. [Link]

-

Portland Press. Toxins for decoding interface selectivity in nicotinic acetylcholine receptors. (2019-05-28). [Link]

-

Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PubMed Central. [Link]

-

MDPI. Acetylcholine Reduces I Kr and Prolongs Action Potentials in Human Ventricular Cardiomyocytes. [Link]

-

An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules | bioRxiv. (2023-04-29). [Link]

-

Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023-09-28). [Link]

-

Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central. [Link]

-

Wikipedia. Nicotinic acetylcholine receptor. [Link]

-

Insight in nAChR subtype selectivity from AChBP crystal structures - PubMed. (2009-10-01). [Link]

-

Amerigo Scientific. Acetylthiocholine bromide. [Link]

-

ResearchGate. I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. (2021-06-19). [Link]

-

Meiler Lab. Nicotinic Acetylcholine Receptors (nAChR). [Link]

-

High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PubMed Central. (2022-02-05). [Link]

-

Frontiers. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. (2020-11-24). [Link]

-

YouTube. 2-Minute Neuroscience: Acetylcholine. (2018-03-03). [Link]

-

Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PubMed. [Link]

-

Organic Syntheses Procedure. 3-thenyl bromide. [Link]

-

Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2' - PubMed. [Link]

-

ResearchGate. Steady-state inhibition of AChE hydrolysis of acetylthiocholine (ATCh).... [Link]

-

Role of Nicotinic Acetylcholine Receptors in Cardiovascular Physiology and Pathophysiology: Current Trends and Perspectives - PubMed. [Link]

-

Quora. Why do nicotine and acetylcholine have similar pharmacophores?. (2014-10-02). [Link]

-

Effects of Acetylcholine on Electrophysiological Properties of Rabbit Cardiac Purkinje Fibers. [Link]

Sources